molecular formula C11H21NO4 B13680892 [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol

[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol

Katalognummer: B13680892
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: FTBOFNJQEUGOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31744109 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31744109 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of MFCD31744109 is carried out using large-scale reactors and optimized processes to maximize efficiency and minimize costs. The methods used are designed to ensure consistent quality and scalability for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31744109 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD31744109 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of MFCD31744109 depend on the specific reagents and conditions used. These products can include various derivatives with altered functional groups and enhanced properties.

Wissenschaftliche Forschungsanwendungen

MFCD31744109 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of MFCD31744109 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to MFCD31744109 include those with comparable structures and reactivity. These compounds may share similar functional groups and chemical properties, making them useful for comparative studies.

Uniqueness

MFCD31744109 is unique due to its specific combination of stability, reactivity, and versatility. Its distinct properties make it a valuable compound for a wide range of applications, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

tert-butyl N-[4-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI-Schlüssel

FTBOFNJQEUGOPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1COCCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.